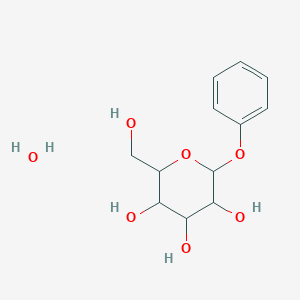

2-(Hydroxymethyl)-6-phenoxyoxane-3,4,5-triol;hydrate

Description

?-D-glucopyranoside, phenyl hydrate is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond This compound is specifically a glucoside, where the sugar component is glucose

Properties

Molecular Formula |

C12H18O7 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C12H16O6.H2O/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7;/h1-5,8-16H,6H2;1H2 |

InChI Key |

BYHLUXIBZLSITF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ?-D-glucopyranoside, phenyl hydrate typically involves the reaction of glucose with phenol under acidic conditions. The process can be catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of a glycosidic bond between the glucose and phenol, resulting in the formation of the glucopyranoside.

Industrial Production Methods

In industrial settings, the production of ?-D-glucopyranoside, phenyl hydrate can be optimized by using enzymatic methods. Enzymes such as β-glucosidase can catalyze the formation of the glycosidic bond under milder conditions compared to chemical catalysts. This method is advantageous as it offers higher selectivity and yields, and is more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

?-D-glucopyranoside, phenyl hydrate can undergo various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be cleaved, resulting in the formation of glucose and phenol.

Oxidation: The phenyl group can be oxidized to form phenolic acids.

Substitution: The hydroxyl groups on the glucose moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

Hydrolysis: Glucose and phenol.

Oxidation: Phenolic acids.

Substitution: Various glucoside derivatives depending on the substituent introduced.

Scientific Research Applications

?-D-glucopyranoside, phenyl hydrate has several applications in scientific research:

Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.

Medicine: Explored for its role in drug delivery systems due to its ability to form stable glycosidic bonds.

Industry: Utilized in the production of surfactants and emulsifiers due to its amphipathic nature.

Mechanism of Action

The mechanism of action of ?-D-glucopyranoside, phenyl hydrate involves its interaction with various molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of nuclear factor-κB (NF-κB) translocation to the nucleus, which in turn reduces the expression of pro-inflammatory cytokines . The compound’s ability to form stable glycosidic bonds also makes it useful in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Phenyl-β-D-galactopyranoside: Similar structure but different sugar moiety (galactose instead of glucose).

Octyl β-D-glucopyranoside: Similar structure but different aglycone (octyl group instead of phenyl group).

Uniqueness

?-D-glucopyranoside, phenyl hydrate is unique due to its specific combination of glucose and phenyl group, which imparts distinct chemical and biological properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.